N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide
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Overview
Description
N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitroaniline and 3,4-dimethylphenol.
Formation of Intermediate: The first step involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This is followed by the reduction of the nitro group to an amine group, yielding 2-chloro-4-aminophenylamine.
Acylation: The next step is the acylation of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride.
Coupling Reaction: Finally, the coupling of 2-chloro-4-aminophenylamine with 3,4-dimethylphenoxyacetyl chloride under suitable conditions yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- N-(2-chloro-4-aminophenyl)benzamide
- N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetamide
Uniqueness
N-(2-chloro-4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide is unique due to its specific structural features, such as the presence of both chloro and dimethylphenoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H21ClN2O3 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[2-chloro-4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-15-8-10-19(12-16(15)2)29-14-22(27)25-18-9-11-21(20(24)13-18)26-23(28)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
PXFSFLPJCXNYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
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